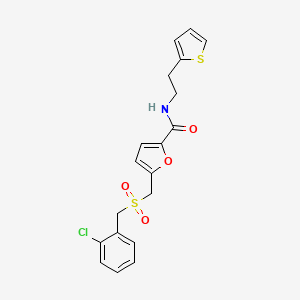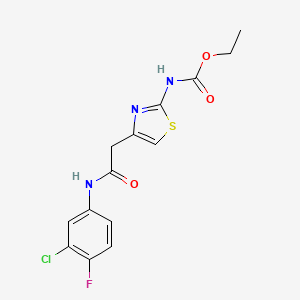
(2E,6E)-4-ethyl-2,6-bis(3-pyridylmethylene)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MCB-613 is a cyclic ketone that is 4-ethylcyclohexanone which is substituted by pyridin-3-ylmethylene groups at positions 2 and 6. It is a potent small molecule stimulator of steroid receptor coactivators (SRCs). MCB-613 increases SRCs' interactions with other coactivators and markedly induces ER stress coupled to the generation of reactive oxygen species. Since cancer cells overexpress SRCs and rely on them for growth, MCB-613 can be used to selectively induce excessive stress in cancer cells. It has a role as a steroid receptor coactivator stimulator and an antineoplastic agent. It is a cyclic ketone, an enone and a member of pyridines.
Applications De Recherche Scientifique
Photoinitiating System for Radical Photopolymerization
A type II photoinitiator closely related to "(2E,6E)-4-ethyl-2,6-bis(3-pyridylmethylene)cyclohexan-1-one," specifically "(2E,6E)-2,6-bis((1H-pyrrol-2-yl)methylene)cyclohexan-1-one (BPC)," was synthesized and used in a hydrogen bond complex for visible light photopolymerization. This system exhibits high photo-reactivity, rapid bleach, and excellent water dispersibility, showing potential for photo-induced organic coatings (Li, Nie, & Zhu, 2021).
Molecular Structure and Crystal Packing
The molecular structures of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines show effective conformations and crystal packing dominated by C–H⋯N pyridine interactions, C–H⋯π, and π⋯π contacts. These interactions are crucial for the formation of linear chains, layer structures, and three-dimensional networks in crystals, highlighting the importance of such compounds in crystal engineering and materials science (Lai, Mohr, & Tiekink, 2006).
Catalytic Activity in Ethylene Polymerization
New bis(arylimino)pyridyl complexes, potentially related to "(2E,6E)-4-ethyl-2,6-bis(3-pyridylmethylene)cyclohexan-1-one," have been synthesized and studied for their role in ethylene polymerization catalysts. These complexes, particularly when activated with methylaluminoxane, exhibit higher activity at elevated temperatures, contributing to the production of polymers with increased molecular weight, high density, and crystallinity. This highlights the potential of such complexes in enhancing the efficiency of catalytic systems for polymer production (Ivanchev et al., 2004).
Synthesis of Novel Compounds
Compounds synthesized through the condensation of 2-acetylpyridine and 2-formylpyridine under specific reaction conditions demonstrate the versatility of related chemical structures in producing novel compounds with potential antimicrobial and antioxidant activities. This research underscores the potential applications of such compounds in the medical and pharmaceutical fields, especially for their antifungal activities (Rusnac et al., 2020).
Propriétés
Numéro CAS |
1162656-22-5; 296792-62-6 |
|---|---|
Nom du produit |
(2E,6E)-4-ethyl-2,6-bis(3-pyridylmethylene)cyclohexan-1-one |
Formule moléculaire |
C20H20N2O |
Poids moléculaire |
304.393 |
Nom IUPAC |
(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3/b18-11+,19-12+ |
Clé InChI |
MMBSCBVEHMETSA-GDAWTGGTSA-N |
SMILES |
CCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1 |
Solubilité |
not available |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2515179.png)
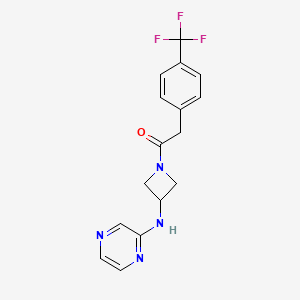
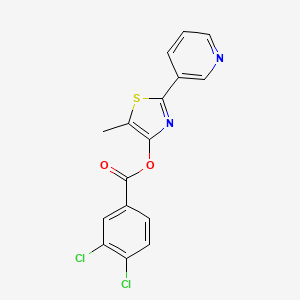
![[2-(Tert-butylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2515183.png)
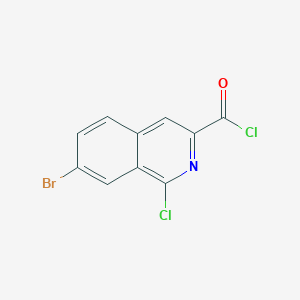

![4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde](/img/structure/B2515187.png)
![2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2515189.png)

